Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-alpha-D-xylo-hexopyranoside
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-alpha-D-xylo-hexopyranoside
Brand Name:
Vulcanchem
CAS No.:
13264-03-4
VCID:
VC20973720
InChI:
InChI=1S/C13H20O8/c1-7(14)18-6-10-5-11(19-8(2)15)12(20-9(3)16)13(17-4)21-10/h10-13H,5-6H2,1-4H3/t10-,11-,12+,13-/m0/s1
SMILES:
CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C
Molecular Formula:
C13H20O8
Molecular Weight:
304.29 g/mol
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-alpha-D-xylo-hexopyranoside
CAS No.: 13264-03-4
Cat. No.: VC20973720
Molecular Formula: C13H20O8
Molecular Weight: 304.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13264-03-4 |
|---|---|
| Molecular Formula | C13H20O8 |
| Molecular Weight | 304.29 g/mol |
| IUPAC Name | [(2S,4S,5R,6S)-4,5-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C13H20O8/c1-7(14)18-6-10-5-11(19-8(2)15)12(20-9(3)16)13(17-4)21-10/h10-13H,5-6H2,1-4H3/t10-,11-,12+,13-/m0/s1 |
| Standard InChI Key | GSGBKGSDCTWCQP-RVMXOQNASA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1C[C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator